molecular formula C18H21NO2 B3913139 N-(pentan-2-yl)-2-phenoxybenzamide

N-(pentan-2-yl)-2-phenoxybenzamide

Cat. No.: B3913139
M. Wt: 283.4 g/mol
InChI Key: IWWYLYOZUCRKID-UHFFFAOYSA-N
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Description

N-(pentan-2-yl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a phenoxy group attached to a benzamide structure, with a pentan-2-yl substituent on the nitrogen atom. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentan-2-yl)-2-phenoxybenzamide typically involves the condensation of 2-phenoxybenzoic acid with pentan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(pentan-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like hydroxide ions (OH-) or amines replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as OH-, NH3, or RNH2 in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzamides or phenols.

Scientific Research Applications

N-(pentan-2-yl)-2-phenoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pentan-2-yl)-2-phenoxybenzamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of matrix metalloproteinase-14 (MMP-14) by binding to the hemopexin (PEX) domain of the enzyme. This binding prevents the homodimerization of MMP-14, thereby inhibiting its catalytic activity and reducing the breakdown of the extracellular matrix, which is crucial in cancer metastasis .

Comparison with Similar Compounds

Similar Compounds

    N-(pentan-2-yl)benzamide: Lacks the phenoxy group, making it less versatile in chemical reactions.

    2-phenoxybenzamide: Lacks the pentan-2-yl substituent, which may affect its solubility and reactivity.

    N-(pentan-2-yl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a phenoxy group, which can alter its electronic properties and reactivity.

Uniqueness

N-(pentan-2-yl)-2-phenoxybenzamide is unique due to the presence of both the phenoxy and pentan-2-yl groups. This combination imparts specific chemical and physical properties, such as enhanced solubility in organic solvents and the ability to participate in a wide range of chemical reactions. Its structure also allows for selective inhibition of enzymes like MMP-14, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

N-pentan-2-yl-2-phenoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-9-14(2)19-18(20)16-12-7-8-13-17(16)21-15-10-5-4-6-11-15/h4-8,10-14H,3,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWYLYOZUCRKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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